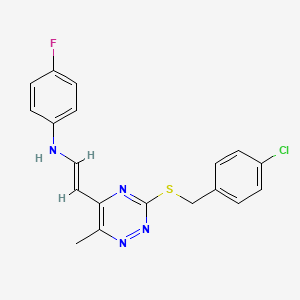

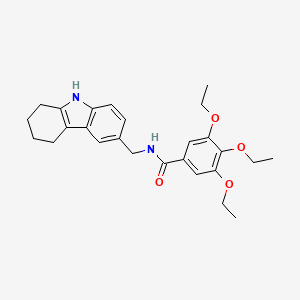

2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate

説明

“2-methyl-4-oxo-4H-pyran-3-yl propionate” is a heterocyclic compound with the empirical formula C9H10O4 . It has a molecular weight of 182.17 . The compound is usually available in solid form .

Molecular Structure Analysis

The InChI string for “2-methyl-4-oxo-4H-pyran-3-yl propionate” is1S/C9H10O4/c1-3-8(11)13-9-6(2)12-5-4-7(9)10/h4-5H,3H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“2-methyl-4-oxo-4H-pyran-3-yl propionate” is a colorless to light yellow liquid or white to light yellow solid . It should be stored in a dry room at normal temperature .科学的研究の応用

Antioxidant Additives in Lubricating Oils

2-Methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate has been researched for its application as an antioxidant in lubricating oils. In a study, various compounds, including derivatives of this chemical, were evaluated for their antioxidant and corrosion inhibition properties for gasoline lubricating oil. The study found that certain derivatives exhibited high antioxidant activity, highlighting the potential of this compound in enhancing the performance of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).

Antimicrobial Properties

Another research area for this compound is its antimicrobial properties. A study synthesized novel derivatives of 2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate and tested them for antimicrobial activity. This research indicates its potential use in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).

Biomedical Applications

The compound also shows promise in various biomedical applications. A 2020 study focused on the synthesis of a compound incorporating 2-methyl-4-oxo-4H-pyran-3-yl elements, which showed potential in regulating inflammatory diseases, as evidenced by docking studies. This suggests its utility in developing treatments for such conditions (Ryzhkova, Ryzhkov, & Elinson, 2020).

Electrochemical Applications

Research has also explored the electrochemical applications of this compound. In a study, the electrochemically induced multicomponent transformation involving a derivative of 2-methyl-4-oxo-4H-pyran-3-yl was carefully investigated, indicating its potential in electrochemical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).

Safety and Hazards

特性

IUPAC Name |

(2-methyl-4-oxopyran-3-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5S/c1-9-3-5-11(6-4-9)19(15,16)18-13-10(2)17-8-7-12(13)14/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLOQTDGUKCHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(OC=CC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(pyrazin-2-yl)methanone](/img/structure/B2797832.png)

![2-(3,5-difluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2797833.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2797840.png)

![N-(5-chloro-2-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2797844.png)

![N-benzoyl-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B2797845.png)

![2-(adamantan-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2797847.png)

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2797851.png)